2H-Indeno[5,4-D][1,2]oxazole
Description
Overview of Fused Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. uou.ac.in When a heterocyclic ring shares one or more atoms with another ring, a fused heterocyclic system is formed. These structures are of immense interest due to their diverse applications in medicinal chemistry, materials science, and natural product synthesis. sioc-journal.cnijpsr.com
The fusion of different ring systems creates unique electronic and steric environments, leading to novel chemical and physical properties. sioc-journal.cn Many natural products, such as alkaloids, and a significant portion of pharmaceutical drugs feature fused heterocyclic scaffolds. uou.ac.inuomustansiriyah.edu.iq The development of efficient synthetic methodologies to construct these complex architectures is a continuous focus of chemical research. sioc-journal.cn
Significance of the Oxazole (B20620) Moiety in Contemporary Research
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.netirjweb.comtandfonline.com Its presence in a molecule can confer a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netirjweb.com The oxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. irjweb.comrsc.org
The versatility of the oxazole ring allows for its incorporation into a wide array of molecular frameworks, leading to the discovery of new therapeutic agents. researchgate.nettandfonline.com Furthermore, oxazole-containing compounds are found in numerous natural products, many of which exhibit potent biological effects. mdpi.com
Structural Features and Nomenclature of 2H-Indeno[5,4-D]smolecule.comepa.govoxazole
2H-Indeno[5,4-D] smolecule.comepa.govoxazole is a fused heterocyclic compound that integrates an indene (B144670) system with an oxazole ring. smolecule.com The systematic name for this compound is 2H-cyclopenta[g] smolecule.comepa.govbenzoxazole. smolecule.com Its chemical structure is characterized by the fusion of these two distinct ring systems, resulting in a unique polycyclic aromatic framework.
Table 1: Chemical and Physical Properties of 2H-Indeno[5,4-D] smolecule.comepa.govoxazole 交互式数据表
| Property | Value | Reference |
|---|---|---|
| CAS Number | 415920-76-2 | smolecule.comepa.gov |
| Molecular Formula | C10H7NO | smolecule.com |
| Molecular Weight | 157.17 g/mol | smolecule.com |
| IUPAC Name | 2H-cyclopenta[g] smolecule.comepa.govbenzoxazole | smolecule.com |
| Canonical SMILES | C1=CC2=C3C(=CNO3)C=CC2=C1 | smolecule.com |
| InChI Key | WEMRTMLXVRTVRA-UHFFFAOYSA-N | smolecule.com |
The fusion of the indene and oxazole rings imparts specific electronic and conformational properties to the molecule, influencing its reactivity and potential biological activity. smolecule.com
Research Landscape and Emerging Areas for 2H-Indeno[5,4-D]smolecule.comepa.govoxazole
Research into 2H-Indeno[5,4-D] smolecule.comepa.govoxazole and its derivatives is an emerging field with potential applications in medicinal chemistry and materials science. smolecule.com Preliminary studies have suggested that this scaffold may exhibit biological activities such as antimicrobial and anticancer properties. smolecule.com The unique fused ring system makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. smolecule.com
The synthesis of 2H-Indeno[5,4-D] smolecule.comepa.govoxazole can be achieved through various methods, including cyclization reactions. smolecule.com One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with appropriate alkenes or alkynes to construct the oxazole ring. smolecule.com Another strategy utilizes the cyclization of suitably substituted indene precursors. smolecule.com
Further investigation into the synthesis of novel derivatives and the exploration of their biological and material properties are key areas for future research. The development of efficient and scalable synthetic routes will be crucial for advancing the study of this promising chemical entity.
Structure
3D Structure
Properties
CAS No. |
415920-76-2 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-cyclopenta[g][1,2]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-5-8-6-11-12-10(8)9(7)3-1/h1-6,11H |
InChI Key |
WEMRTMLXVRTVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CNO3)C=CC2=C1 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 2h Indeno 5,4 D 1 2 Oxazole and Its Analogues
Retrosynthetic Analysis of the Indeno-Oxazole Scaffold
A retrosynthetic analysis of the 2H-Indeno[5,4-D] nih.govresearchgate.netoxazole (B20620) scaffold suggests several potential disconnection points to simplify the structure into more readily available starting materials. The most logical approaches focus on the formation of the oxazole ring as the key bond-forming strategy.
Disconnection A (C-N and C-O Bond Cleavage): This approach breaks down the oxazole ring, leading to a key intermediate such as a functionalized α-amino ketone on an indane or indene (B144670) core. This precursor contains the necessary atoms to form the five-membered heterocyclic ring through a cyclization-dehydration reaction.
Disconnection B (C-C and C-O Bond Cleavage): An alternative strategy involves disconnecting the bond between the indene and oxazole moieties. This might lead to a suitably substituted indanone and a synthon that provides the N-O fragment of the oxazole ring.
These disconnections pave the way for the selection of appropriate forward synthetic strategies, leveraging established and modern organic reactions to construct the target molecule. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Established Oxazole Ring Formation Strategies Relevant to Indeno-Systems
Several well-established methods for oxazole synthesis can be adapted to construct the fused indeno-oxazole system.
Classical methods remain a cornerstone of heterocyclic synthesis due to their reliability and broad applicability.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the synthesis of an indeno-oxazole, this would require a starting material like an N-acyl-5-amino-6-indanone. The intramolecular condensation, typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentachloride, would yield the fused oxazole ring. pharmaguideline.com
Reaction of α-Haloketones: Another classical approach involves the reaction of an α-haloketone with a primary amide. pharmaguideline.com In the context of the indeno-oxazole scaffold, this would translate to the condensation of a 6-halo-5-indanone derivative with a suitable amide to form the oxazole ring.
These protocols, while traditional, offer robust pathways to the desired heterocyclic core.
| Classical Method | Key Precursor | Typical Reagents |
| Robinson-Gabriel Synthesis | N-Acyl-aminoindanone | H₂SO₄, P₂O₅, POCl₃ |
| α-Haloketone Condensation | α-Halo-indanone & Amide | Base (e.g., K₂CO₃) |
The Van Leusen oxazole synthesis is a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.govmdpi.com
The key steps involve the deprotonation of TosMIC, its addition to the aldehyde, subsequent intramolecular cyclization to form an oxazoline intermediate, and finally, the elimination of p-toluenesulfinic acid to yield the oxazole. nih.govorganic-chemistry.orgwikipedia.org The adaptability of this reaction makes it highly suitable for creating complex, fused heterocyclic systems. For the synthesis of 2H-Indeno[5,4-D] nih.govresearchgate.netoxazole, the reaction would utilize a 5-formylindane or 5-formylindene derivative as the aldehyde component. The mild reaction conditions and tolerance for a wide range of functional groups are significant advantages of this methodology. nih.gov
Studies have demonstrated the successful application of the Van Leusen reaction in constructing molecules with multiple heterocyclic rings, underscoring its utility for fused systems. nih.govsemanticscholar.org For instance, the reaction has been used with various heterocyclic aldehydes to produce the corresponding oxazoles in good to excellent yields. nih.govsemanticscholar.org
| Aldehyde Substrate Type | Reagent | Conditions | Outcome |
| Heterocyclic Aldehydes | TosMIC | Base (e.g., K₂CO₃), Methanol (B129727) | Fused/Linked Oxazoles |
| Aromatic Aldehydes | TosMIC | Base (e.g., Et₃N), Water, β-CD | 5-Aryl-oxazoles |
| Indole-3-carbaldehydes | TosMIC | Ion Exchange Resin, DME/Methanol | 5-(3-indolyl)-oxazoles |
Transition Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. Palladium and copper catalysts are particularly prominent in the synthesis of heterocyclic compounds, including oxazoles.
Palladium catalysts offer a diverse range of transformations applicable to the synthesis of indeno-oxazoles.
C-H Activation/Annulation: A highly atom-economical approach involves the palladium-catalyzed C-H activation of an arene followed by a cascade reaction with a nitrile to form the oxazole ring. rsc.org For the target molecule, this could involve the direct C-H functionalization of an indane derivative and subsequent annulation with a suitable nitrile component under redox-neutral conditions. rsc.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to build the oxazole ring onto a pre-existing indene framework. For example, a suitably functionalized indene (e.g., a bromo-indene) could be coupled with an oxazole-containing organometallic reagent. Conversely, an organometallic indene derivative could be coupled with a halogenated oxazole. The Georgiades group reported a method utilizing Pd(II)/Cu(I)-mediated cross-coupling reactions involving C-H activation of oxazoles to construct C-C bonds with bromopyridine intermediates. nih.gov
Copper catalysts provide an alternative, often more economical, pathway for the synthesis of nitrogen- and oxygen-containing heterocycles.
Intramolecular Cyclization: Copper-catalyzed intramolecular C-N or C-O bond formation is a powerful strategy for constructing fused heterocyclic systems. rsc.org A plausible route to 2H-Indeno[5,4-D] nih.govresearchgate.netoxazole could involve an appropriately substituted indene precursor, for instance, a 5-amino-6-hydroxyindene derivative, which could undergo a copper-catalyzed intramolecular cyclization to form the oxazole ring.
Cross-Dehydrogenative Coupling (CDC): Copper salts like CuCl₂ have been used to catalyze oxidative cross-dehydrogenative coupling reactions to form fused oxazoles. rsc.org This approach typically involves the formation of a C-N bond and a C-O bond in a single step from precursors containing C-H and N-H bonds.
Multi-Component Reactions: Copper-catalyzed one-pot, three-component reactions have been developed for the synthesis of 2H-indazoles, a related fused heterocyclic system. organic-chemistry.org A similar strategy could potentially be developed for indeno-oxazoles, combining an indene-based starting material, an amine, and an oxygen source in the presence of a copper catalyst.
| Catalyst System | Reaction Type | Potential Application for Indeno-Oxazole |
| Palladium(II) Acetate (B1210297) | C-H Activation / Annulation | Direct cyclization on indane scaffold with a nitrile |
| Copper(I) or (II) Halides | Intramolecular Cyclization | Ring closure of a functionalized indene precursor |
| Copper(II) Chloride / TBHP | Oxidative Cross-Coupling | Formation of the oxazole ring from a benzylamino-indene derivative |
Gold-Catalyzed Cycloisomerization Reactions
Gold-catalyzed cycloisomerization has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including oxazoles. frontiersin.org This methodology is particularly effective for the cyclization of N-propargylamides to form the oxazole ring. The reaction typically proceeds through a 5-exo-dig cyclization pathway, where a gold catalyst activates the alkyne moiety towards nucleophilic attack by the amide oxygen. acs.org
The mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The amide oxygen then attacks the activated alkyne, leading to the formation of a vinyl-gold intermediate. Subsequent protodemetalation and isomerization yield the final oxazole product. acs.org Various gold catalysts, such as AuCl₃, have been shown to be effective for this transformation. acs.org The reaction conditions are generally mild, offering high efficiency and functional group tolerance. nih.govnih.gov
A study on the AuCl₃-catalyzed cycloisomerization of N-propargylindole-2-carboxamides demonstrated the formation of the corresponding oxazole derivatives in good yields. acs.org This highlights the potential of this methodology for the synthesis of fused oxazole systems. The combination of gold catalysis with other catalytic systems, such as copper/photoredox catalysis, has also been explored to expand the scope of oxazole synthesis from N-propargylamides. organic-chemistry.org
| Starting Material | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(prop-2-ynyl)-1H-indole-2-carboxamide | AuCl₃ | CH₂Cl₂, 25 °C | Indolo[2,1-b]oxazole derivative | 75 | acs.org |
| Internal N-propargylamides | Gold catalyst / 4-MeO-TEMPO | Mild conditions | 5-Oxazole ketones | Good | nih.govfigshare.com |
| Alkynyl triazenes and 1,2,4-dioxazoles | Gold catalyst (e.g., PPh₃AuCl/AgNTf₂) | DCE, 60 °C | Fully-substituted oxazoles | Up to 95% | nih.gov |
Modern Approaches to Oxazole Synthesis and Potential for Indeno-Derivatives
Modern synthetic strategies are continually being developed to improve the efficiency and environmental friendliness of oxazole synthesis. These approaches often focus on minimizing the number of reaction steps and reducing waste, which are key principles of green chemistry.
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. journalspub.commdpi.com This approach offers significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and minimized waste. journalspub.com Several MCRs have been developed for the synthesis of oxazole derivatives. researchgate.netexlibrisgroup.com
A prominent example is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. organic-chemistry.orgnih.govwikipedia.org This reaction is a two-component reaction but can be integrated into one-pot, multi-component sequences. mdpi.com The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole. nih.gov This methodology has been widely used for the synthesis of various oxazole-containing molecules. mdpi.com The use of ionic liquids as solvents in the van Leusen reaction has been shown to improve yields and allow for catalyst recycling. mdpi.com
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For oxazole synthesis, this includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as employing environmentally benign solvents and catalysts. ijpsonline.comijpsonline.com
Microwave-assisted synthesis has been shown to significantly accelerate the formation of oxazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.orgabap.co.in For instance, the microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles has been reported to be highly efficient. mdpi.com
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. ijpsonline.comnih.gov This method can enhance reaction rates and yields under mild conditions. ijpsonline.com The use of green solvents, such as water or deep eutectic solvents, in combination with these energy sources further enhances the environmental friendliness of oxazole synthesis. nih.gov
| Method | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduced reaction times, increased yields, high selectivity. | Synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC. | nih.govsemanticscholar.org |
| Ultrasound Irradiation | Shorter reaction times, high yields, mild conditions. | Synthesis of 2-phenyloxazoline from benzonitrile and 2-aminoethanol. | ijpsonline.com |
| Use of Green Solvents (e.g., Ionic Liquids, Water) | Reduced toxicity, potential for catalyst recycling, improved reaction rates. | Van Leusen synthesis of 4,5-disubstituted oxazoles in ionic liquids. | mdpi.com |
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. thieme-connect.com These reactions are highly atom-economical and can rapidly build molecular complexity from simple starting materials. An iodine-catalyzed decarboxylative domino reaction has been developed for the synthesis of 2-alkyl-5-aryl oxazoles from acetophenones and α-amino acids. acs.org
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. organic-chemistry.org While not directly forming the oxazole ring, click chemistry can be a powerful tool for the functionalization of oxazole precursors or for linking oxazole moieties to other molecules. chemrxiv.org For example, ethynyl-substituted oxazoles can serve as versatile building blocks for click reactions with various azides, leading to the formation of 1,2,3-triazole-substituted oxazoles. chemrxiv.org This approach allows for the modular synthesis of complex molecules containing the oxazole core.
Stereoselective Synthesis of 2H-Indeno[5,4-D]researchgate.netexlibrisgroup.comoxazole Precursors
The stereoselective synthesis of precursors is crucial for accessing enantiomerically pure target molecules. While specific methods for the stereoselective synthesis of precursors for 2H-Indeno[5,4-D] researchgate.netexlibrisgroup.comoxazole are not extensively documented, general principles of asymmetric synthesis can be applied. The focus would be on the stereocontrolled introduction of chiral centers in the indane part of the molecule before the formation of the oxazole ring.
Chiral oxazolines are important intermediates in asymmetric synthesis and can be prepared through various stereoselective methods. researchgate.net The knowledge gained from the synthesis of chiral N-heterocyclic carbene (NHC) precursors, for instance from trans-1,2-diaminocyclohexane, can be conceptually transferred. nih.gov The synthesis of chiral α-amino ketones, which are key precursors for some oxazole syntheses, can be achieved through methods like the Neber rearrangement of chiral ketoximes. nih.gov
The development of synthetic routes that employ chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions would be essential. For instance, asymmetric catalytic hydrogenation or cyclization reactions could be employed to establish the desired stereocenters in the indane framework. These chiral precursors could then be elaborated to form the final indeno-oxazole structure.
Iii. Fundamental Chemical Reactivity of the 2h Indeno 5,4 D 1 2 Oxazole Nucleus
Electrophilic Substitution Reactions and Regioselectivity
Electrophilic aromatic substitution on the 2H-Indeno[5,4-d] smolecule.comoxazole (B20620) nucleus is expected to preferentially occur on the electron-rich carbocyclic ring derived from the indene (B144670) component rather than on the electron-deficient isoxazole (B147169) ring. derpharmachemica.comnumberanalytics.com The isoxazole ring is generally resistant to electrophilic attack, but when it does occur, it is typically directed to the C4 position. princeton.edu However, the benzene (B151609) ring of the indene moiety is the more probable site for reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused rings would dictate the precise position of substitution on the benzene ring, though specific experimental data for this regioselectivity is not extensively documented.
Table 1: Predicted Regioselectivity in Electrophilic Substitution
| Reaction Type | Reagent Example | Predicted Primary Site of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzene ring of the indene moiety |
| Halogenation | Br₂/FeBr₃ | Benzene ring of the indene moiety |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Benzene ring of the indene moiety |
| Sulfonation | Fuming H₂SO₄ | Benzene ring of the indene moiety |
Nucleophilic Substitution Patterns on the Oxazole Ring
Nucleophilic aromatic substitution on an unsubstituted isoxazole ring is uncommon. derpharmachemica.comderpharmachemica.com However, if a suitable leaving group is present, substitution can occur. For isoxazoles, the C5 and C3 positions are most susceptible to nucleophilic attack. More frequently, strong nucleophiles, particularly bases, induce ring-opening reactions by cleaving the weak N-O bond. pharmaguideline.com Deprotonation at the C3 position by a strong base can initiate a rearrangement or cleavage of the heterocyclic ring. pharmaguideline.com
Pericyclic Reactions and Cycloadditions Involving the Indeno-Oxazole System
Unlike oxazoles, which can function as dienes in Diels-Alder reactions, the isoxazole ring does not typically participate as the diene component. wikipedia.orgnih.gov However, the double bond within the five-membered ring of the indene part of the 2H-Indeno[5,4-d] smolecule.comoxazole system could potentially act as a dienophile in cycloaddition reactions with suitable dienes. Furthermore, 1,3-dipolar cycloaddition is a primary method for the synthesis of the isoxazole ring itself, rather than a reaction of the formed ring. derpharmachemica.comresearchgate.net
Oxidative and Reductive Transformations of the Indeno-Oxazole Scaffold
The 2H-Indeno[5,4-d] smolecule.comoxazole scaffold possesses distinct sites for both oxidation and reduction.
Reduction: The most characteristic reaction of the isoxazole ring is the reductive cleavage of the labile N-O bond. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd, PtO₂), or with reducing agents like zinc in acetic acid or lithium aluminum hydride. princeton.edu This reaction typically yields a β-enaminoketone or related derivatives, which are valuable synthetic intermediates.
Oxidation: The benzylic carbon atom of the indene moiety (the CH₂ group) is susceptible to oxidation. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially convert this methylene (B1212753) bridge into a carbonyl group, yielding an indenone derivative. The isoxazole ring itself is relatively stable to oxidation, but harsh conditions can lead to its degradation. pharmaguideline.com
Table 2: Expected Products from Oxidation and Reduction
| Transformation | Reagent Example | Affected Moiety | Expected Product Type |
|---|---|---|---|
| Reduction | H₂, Pd/C | Isoxazole Ring | β-Enaminoketone derivative (from N-O bond cleavage) |
| Reduction | Zn/CH₃COOH | Isoxazole Ring | β-Enaminoketone derivative (from N-O bond cleavage) |
| Oxidation | KMnO₄ | Indene Methylene Bridge | Indenone derivative |
Functional Group Interconversions on the Fused System
While specific examples for 2H-Indeno[5,4-d] smolecule.comoxazole are not documented, standard functional group interconversions can be anticipated on substituted derivatives. For instance, should a nitro group be introduced onto the benzene ring via electrophilic substitution, it could be subsequently reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group could then undergo a range of further transformations, such as diazotization, to introduce other functionalities. Similarly, a carbonyl group introduced via Friedel-Crafts acylation could be reduced to a methylene or alcohol group.
Rearrangement Reactions within the Indeno-Oxazole Framework
Isoxazole rings are known to undergo rearrangement reactions under certain conditions. Photochemical irradiation can induce rearrangement into an oxazole or a β-ketonitrile via an azirine intermediate. rsc.org Base-mediated rearrangements are also known, where deprotonation can lead to ring-opening and subsequent recyclization to form a different heterocyclic system. rsc.org For example, some 3-aryltetrahydrobenzisoxazoles have been observed to undergo a base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. rsc.org While these reactions are plausible for the 2H-Indeno[5,4-d] smolecule.comoxazole framework, specific studies confirming such transformations for this particular molecule have not been reported. A novel skeletal rearrangement of an oxazole to an azepine and pyrrole (B145914) has also been reported, proceeding through a dynamic 8π electrocyclization process, highlighting the potential for complex transformations within this class of heterocycles. nih.gov
Iv. Structure Activity Relationship Sar and Structural Modifications of 2h Indeno 5,4 D 1 2 Oxazole Analogues
General Principles of SAR in Oxazole-Containing Compounds
The oxazole (B20620) ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. semanticscholar.org This scaffold is present in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects. rsc.orgrsc.org The unique physicochemical properties of the oxazole ring, such as its ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions, contribute to its versatility as a pharmacophore. rsc.org
General SAR principles for oxazole-containing compounds reveal that the nature and position of substituents on the oxazole ring and any fused ring systems significantly impact their biological profile. tandfonline.com For instance, the introduction of different functional groups can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. The planarity of the oxazole ring also plays a role in its interaction with biological macromolecules. tandfonline.com
Elucidation of Key Structural Determinants for Biological Efficacy
For the specific class of 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole analogues, the tricyclic indenoxazole core forms the fundamental framework for biological activity. The fusion of the indene (B144670) and oxazole rings creates a rigid and largely planar system that influences how the molecule presents its substituents for interaction with a biological target.
Key structural determinants for the biological efficacy of these analogues often revolve around:
The nature of substituents on the indene ring system: Modifications at various positions of the benzene (B151609) and cyclopentene (B43876) rings of the indene moiety can drastically alter biological activity.
Substituents on the oxazole ring: While the parent 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole is unsubstituted on the oxazole ring, derivatives with substituents at this position would likely exhibit different potencies and selectivities.
Systematic Modifications and Their Pharmacological Implications
Systematic modifications of the indeno-oxazole skeleton have provided valuable insights into the SAR of this compound class. The introduction of various substituents at different positions can have profound effects on the resulting pharmacological activity.
For example, in related heterocyclic systems, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic nature of the aromatic system, influencing its interaction with biological targets. rsc.org Similarly, bulky or lipophilic substituents can enhance binding to hydrophobic pockets within a receptor or enzyme active site.
A hypothetical SAR exploration of the 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole scaffold might involve the following modifications:
| Position of Substitution | Type of Substituent | Potential Pharmacological Implication |
| Benzene ring of Indene | Halogens (e.g., -Cl, -F) | Increased lipophilicity, potential for halogen bonding, altered metabolic stability. |
| Benzene ring of Indene | Alkoxy groups (e.g., -OCH3) | Increased polarity, potential for hydrogen bond acceptance. |
| Cyclopentene ring of Indene | Alkyl groups (e.g., -CH3) | Increased lipophilicity, potential for steric hindrance. |
| Oxazole ring | Phenyl group | Increased bulk and potential for π-π stacking interactions. |
It is important to note that these are generalized predictions, and the actual effect of a substituent would need to be determined experimentally for each biological target of interest.
Stereochemistry plays a pivotal role in the biological activity of many drug molecules. In the case of indeno-oxazole derivatives, the introduction of chiral centers can lead to the formation of enantiomers or diastereomers, which may exhibit significantly different pharmacological properties.
For instance, if a substituent on the cyclopentene ring of the indeno-oxazole skeleton creates a chiral center, one enantiomer may fit more snugly into the binding site of a target protein than the other. This can result in one enantiomer being significantly more potent or having a different pharmacological effect altogether. The rigid nature of the fused indeno-oxazole framework can amplify the impact of stereochemistry on the spatial arrangement of key interacting groups.
Conformational Analysis and its Influence on Ligand-Target Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For semi-rigid structures like 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole, understanding the preferred conformation(s) is crucial for predicting how the molecule will interact with its biological target. mdpi.com
While the fused ring system is relatively rigid, substituents, particularly those with rotatable bonds, can adopt various conformations. The bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the stable conformations of a molecule. nih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-state conformation. nih.gov By understanding the conformational preferences of 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole analogues, medicinal chemists can design molecules that are pre-organized in the bioactive conformation, potentially leading to increased potency and selectivity. mdpi.com
Development of Focused Libraries for SAR Exploration
To efficiently explore the SAR of the 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole scaffold, the development of focused chemical libraries is a powerful strategy. nih.gov A focused library is a collection of structurally related compounds that are designed to systematically probe the effects of different substituents at various positions of the core scaffold. nih.gov
The design of a focused library for indeno-oxazole analogues would typically involve:
Identification of the core scaffold: In this case, 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole.
Selection of diversification points: These are the positions on the scaffold where different substituents will be introduced.
Choice of building blocks: A diverse set of chemical fragments that will be attached at the diversification points.
By synthesizing and screening a focused library of 2H-Indeno[5,4-D] rsc.orgrsc.orgoxazole analogues, researchers can rapidly generate a wealth of SAR data. This data can then be used to build predictive models and guide the design of the next generation of compounds with improved pharmacological properties.
Comparative SAR with Related Indeno-Heterocyclic Systems
The biological activity of molecules containing an indane framework is significantly influenced by the nature of the heterocyclic ring fused to it. The structure-activity relationship (SAR) of 2H-indeno[5,4-d] nih.govacs.orgoxazole analogues can be better understood by comparing them with other indeno-heterocyclic systems. These comparisons reveal how variations in the size, heteroatom content, and electronic properties of the fused ring system modulate the pharmacological profile of the resulting compounds.
Key indeno-heterocyclic systems for comparison include indenopyrazoles, indenothiazoles, indenopyridines, and indenoisoquinolines. The primary points of comparison often revolve around the type and position of heteroatoms in the fused ring, which can drastically alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.
A study focusing on melatonin (B1676174) (MT1/MT2) receptor agonists provides a direct comparison between different indeno-heterocyclic cores. acs.org Researchers synthesized and evaluated derivatives of indeno[5,4-d] nih.govmdpi.comoxazole, a close isomer of the target compound, alongside cyclopenta[c]pyrazolo[1,5-a]pyridine, indeno[5,4-d] nih.govmdpi.comthiazole (B1198619), and cyclopenta[e]indazole. The results indicated that all these tricyclic systems could produce potent ligands for MT1 and MT2 receptors. acs.org This suggests that the indane moiety acts as a crucial scaffold, while the specific fused heterocycle fine-tunes the binding affinity and functional activity. For instance, the indeno[5,4-d] nih.govmdpi.comoxazole derivative, (S)-N-[2-(2-methyl-7,8-dihydro-6H-indeno[5,4-d] nih.govmdpi.comoxazol-8-yl)ethyl]acetamide, emerged as a highly potent MT1/MT2 ligand with good metabolic stability. acs.org
In the context of anticancer agents, particularly topoisomerase I inhibitors, indenoisoquinolines have been extensively studied. Research on these compounds shows that appending various nitrogen heterocycles to the lactam side chain can lead to highly cytotoxic compounds with potent enzyme inhibition. nih.gov For example, an imidazole-appended indenoisoquinoline was found to be the most potent in one study, comparable to the well-known inhibitor camptothecin. nih.gov When comparing five-membered versus six-membered appended heterocycles, five-membered rings like imidazole (B134444) conferred significant activity. For six-membered rings like pyrazine, a specific 1,4-relationship between hydrogen bond donating and accepting heteroatoms was found to be crucial for optimal biological activity. nih.gov
The orientation and type of heterocycle play a critical role. In a series of N-heterocyclic indolyl glyoxylamides evaluated for anticancer activity, replacing a benzene ring with a five-membered heterocycle like a furyl group maintained similar activity. acs.org However, changing the orientation of an isoxazole (B147169) ring within the molecule could significantly alter its biological activity, highlighting the importance of the precise arrangement of heteroatoms. acs.org
Similarly, SAR studies on thiazole-based compounds reveal the impact of "clubbing" the thiazole ring with other heterocycles like pyrazoline. nih.gov The nature of substituents on both the pyrazoline and other aromatic rings was found to be critical for antibacterial and antifungal activities. nih.gov This principle extends to indeno-fused systems, where the fusion of a thiazole ring, as in 8H-Indeno[1,2-d]thiazole, has been explored for antiviral applications.
The fusion of a pyrazole (B372694) ring to the indane core creates indenopyrazoles, which have been investigated for various therapeutic applications, including anticonvulsant and antitubercular activities. nih.gov For instance, 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamides have demonstrated neuroprotective and anticonvulsant properties. nih.gov The SAR of these compounds often depends on the substituents on both the indane and pyrazole moieties.
The following tables summarize the comparative biological activities of different indeno-heterocyclic systems based on published research findings.
Table 1: Comparative Biological Activity of Indeno-Fused Heterocycles as Melatonin Receptor Agonists
| Heterocyclic System | Target | Key Findings | Reference |
|---|---|---|---|
| Indeno[5,4-d] nih.govmdpi.comoxazole | MT1/MT2 Receptors | Derivatives show potent binding affinity. Optimized compounds exhibit good metabolic stability. | acs.org |
| Cyclopenta[c]pyrazolo[1,5-a]pyridine | MT1/MT2 Receptors | Derivatives show potent binding affinity. | acs.org |
| Indeno[5,4-d] nih.govmdpi.comthiazole | MT1/MT2 Receptors | Derivatives show potent binding affinity. | acs.org |
| Cyclopenta[e]indazole | MT1/MT2 Receptors | Derivatives show potent binding affinity. | acs.org |
Table 2: Comparative SAR of Heterocycles Appended to Indenoisoquinolines as Topoisomerase I Inhibitors
| Appended Heterocycle | Ring Size | Key SAR Findings | Potency | Reference |
|---|---|---|---|---|
| Imidazole | 5-membered | Confers significant activity, resulting in the most potent compound in the series. | ++++ | nih.gov |
| Pyrazole | 5-membered | Active, but less potent than the imidazole analogue. | ++ | nih.gov |
| Pyrazine | 6-membered | Potent cytotoxicity but poor Top1 inhibition. Requires a 1,4-relationship of H-bond donor/acceptor for optimal activity. | + | nih.gov |
| Pyridine | 6-membered | Alkylation at the 4-position was detrimental to activity. | +/- | nih.gov |
Table 3: Overview of Biological Activities for Various Indeno-Heterocyclic Systems
| Core Heterocyclic System | Key Biological Activity Investigated | General SAR Observations | Reference |
|---|---|---|---|
| Indeno[1,2-c]pyrazole | Anticonvulsant, Neuroprotective | Substituents on the N-aryl carboxamide moiety are crucial for activity. | nih.gov |
| Indeno[1,2-b]quinoxaline | Antimicrobial | Spiro-pyrrolizidine derivatives are effective against Gram-positive bacteria; activity is influenced by substitution patterns on the aromatic rings. | mdpi.com |
| Indolyl Glyoxylamides (with Isoxazole) | Anticancer | The orientation of the isoxazole ring significantly impacts biological activity. | acs.org |
V. Computational Chemistry and Molecular Modeling Studies of 2h Indeno 5,4 D 1 2 Oxazole
Quantum Chemical Investigations of Electronic Properties
Quantum chemical calculations are employed to understand the intrinsic electronic characteristics of a molecule, which are fundamental to its reactivity and physical properties.
Density Functional Theory (DFT) is a predominant method in computational chemistry for studying the electronic structure of molecules. vulcanchem.com It is used to optimize the molecular geometry and to calculate various electronic properties. For instance, a theoretical investigation on a related derivative, (E)-1-phenyl-2-((3aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-ylidene)ethanone, utilized DFT calculations at the B3LYP/6-311G(d) level of theory to determine the relative stabilities of its different tautomeric forms, concluding that the enamine isomer is the most stable in the gas phase. rsc.orgresearchgate.net Similar calculations on 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole (B20620) would provide its optimized 3D structure and electronic energy.
DFT calculations on other heterocyclic compounds, such as 1,4-diarylcyclopenta[d]pyridazines and oxazines, have been used to compute properties like dipole moment, polarizability, and first-order hyperpolarizability to evaluate their potential for non-linear optical (NLO) applications. nih.gov Such studies help in understanding how charge is distributed across the molecule and its response to an external electric field.
Table 1: Illustrative Electronic Properties from DFT Calculations (Note: The following data is illustrative for a generic heterocyclic compound and not specific to 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole, as such specific data was not found in the searched literature.)
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -550.123 | Represents the total electronic energy of the molecule in its optimized geometry. |
| Dipole Moment (Debye) | 2.45 | Indicates the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability (a.u.) | 150.7 | Measures the deformability of the electron cloud in an electric field. |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netufla.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. mdpi.com
For various heterocyclic compounds, FMO analysis has been used to predict their reactivity. nih.gov For 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole, this analysis would involve visualizing the spatial distribution of the HOMO and LUMO orbitals to identify the likely sites for electrophilic and nucleophilic attack. The fused ring system, integrating both indene (B144670) and oxazole components, imparts distinct electronic properties and reactivity. smolecule.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: This table presents typical FMO data for a heterocyclic molecule for illustrative purposes, as specific data for 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole was not found.)
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.52 | Indicates the electron-donating capacity. |
| ELUMO | -1.83 | Indicates the electron-accepting capacity. |
| Energy Gap (ΔE) | 4.69 | Relates to the chemical stability and reactivity of the molecule. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In studies of similar heterocyclic systems, MEP analysis has been used to identify nucleophilic regions near heteroatoms like oxygen and nitrogen and electrophilic regions around hydrogen atoms. researchgate.net For 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating these as sites for potential hydrogen bonding or coordination with electrophiles.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting binding modes and estimating the strength of interaction (binding affinity).
Molecular docking simulations place the ligand, in this case, 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole, into the binding site of a biological target. The simulations explore various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
Studies on related structures, such as indeno[2,1-e] chemscene.comvulcanchem.comsmolecule.comoxadiazinone derivatives, have used molecular docking to predict binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. ekb.eg These studies often report high binding energy scores and good fitting within the active site. ekb.eg Similarly, docking of pyrazolopyridine and isoxazolopyridine derivatives into human serum albumin has been performed to understand their binding interactions. researchgate.net Though specific docking studies on 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole are not publicly documented, its rigid, fused-ring structure makes it an interesting candidate for such investigations.
The mechanism of action for many heterocyclic compounds involves interactions with specific molecular targets, such as enzymes or receptors. smolecule.com Preliminary research suggests that indeno-oxazole scaffolds may possess anticancer and antimicrobial properties, potentially acting through enzyme inhibition. smolecule.com Molecular docking can be used in a "reverse docking" or "target fishing" approach, where the ligand is docked against a panel of known biological targets to identify those with the highest predicted binding affinity.
For instance, various oxazole derivatives have been identified as potential inhibitors of targets like the heme-binding protein of Porphyromonas gingivalis or have been computationally screened for activity against the Varicella zoster virus. nih.govnih.gov Such an approach for 2H-Indeno[5,4-d] chemscene.comrsc.orgoxazole could help to prioritize experimental testing against specific enzymes or receptors implicated in diseases like cancer or microbial infections.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. ua.ac.be By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, stability, and intermolecular interactions. ua.ac.benih.gov
For the 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole system, MD simulations can elucidate the flexibility of the fused ring system and the conformational preferences of various substituted derivatives. These simulations are critical for understanding how the molecule might interact with biological targets. For instance, MD simulations have been effectively used to study the conformational landscape of other complex heterocyclic structures, providing insights into their stable conformations and the energy barriers between them. nih.gov
A typical MD simulation protocol for a 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole derivative would involve:
System Preparation: The initial 3D structure of the molecule is generated and placed in a simulation box, often solvated with an appropriate solvent like water to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to relax any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to achieve a stable state.
Production Run: A long simulation is run to sample the conformational space of the molecule.
Analysis of the MD trajectory can reveal key information such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intramolecular hydrogen bonds that stabilize certain conformations. While specific MD studies on 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole are not extensively documented in publicly available literature, the principles are well-established from studies on analogous heterocyclic systems like indenopyrazoles and imidazo[2,1-b]oxazoles. dergipark.org.trnih.govnih.gov
In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Research Design
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction models offer a rapid and cost-effective way to assess the drug-likeness of compounds early in the research pipeline. nih.govjaptronline.com
For 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole and its derivatives, various computational tools and web servers can be used to predict key ADME parameters. nih.govrroij.com These predictions are valuable for guiding the design of new analogs with improved pharmacokinetic properties.
Key ADME parameters that can be predicted in silico include:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status can be estimated.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial for determining the distribution of a compound in the body.
Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) can be predicted.
Excretion: While less commonly predicted, parameters related to renal clearance can sometimes be estimated.
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities are vital for early safety assessment.
Studies on related heterocyclic compounds, such as oxadiazole and pyrazole (B372694) derivatives, have shown that in silico ADME predictions can effectively guide the selection of candidates for synthesis and further biological testing. nih.govjrespharm.comnih.gov For example, a study on novel pyrazole substituted oxazole derivatives showed that the synthesized compounds possessed drug-likeness properties based on in silico predictions. jrespharm.com
| ADME Parameter | Predicted Value Range for Drug-Like Compounds | Relevance for 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole Design |
| Molecular Weight | < 500 g/mol | Guiding the size of substituents to maintain oral bioavailability. |
| LogP (Lipophilicity) | < 5 | Balancing solubility and permeability. |
| Hydrogen Bond Donors | < 5 | Ensuring good membrane permeability. |
| Hydrogen Bond Acceptors | < 10 | Ensuring good membrane permeability. |
| Human Intestinal Absorption | High | Predicting the extent of absorption after oral administration. |
| Blood-Brain Barrier Permeation | Dependent on therapeutic target | Designing compounds that can or cannot cross the BBB as needed. |
| CYP450 Inhibition | Low | Minimizing the risk of drug-drug interactions. |
This table presents generally accepted ranges for drug-like properties based on Lipinski's Rule of Five and other ADME considerations, which are applicable to the design of 2H-Indeno[5,4-D] dergipark.org.trnih.govoxazole derivatives.
Vi. Biological Activities and Mechanistic Investigations of 2h Indeno 5,4 D 1 2 Oxazole Derivatives
Broad Spectrum of Biological Activities Associated with Oxazole (B20620) Derivatives
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. nih.gov This structural motif is a key component in numerous natural products and synthetic compounds, imparting a diverse range of pharmacological effects. researchgate.netd-nb.info The versatility of the oxazole scaffold allows for substitutions that play a pivotal role in defining its biological activities. nih.gov
Oxazole derivatives have been reported to exhibit a wide spectrum of therapeutic potentials, including:
Antimicrobial Activity: This is one of the most widely reported activities, with derivatives showing efficacy against various bacterial and fungal strains. nih.goviajps.com
Anticancer Activity: Numerous oxazole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines. d-nb.infonih.govbenthamscience.com
Anti-inflammatory Activity: Certain derivatives have shown potential in modulating inflammatory pathways. researchgate.netnih.gov
Antitubercular Activity: The oxazole nucleus is present in molecules investigated for their action against Mycobacterium tuberculosis. nih.goviajps.com
Other Activities: The list extends to antidiabetic, antioxidant, and antiobesity properties, highlighting the broad therapeutic applicability of this heterocyclic system. researchgate.netnih.goviajps.com
The presence of the oxazole ring in clinically used drugs and numerous compounds in preclinical and clinical trials underscores its importance as a privileged scaffold in drug discovery. iajps.com
Anticancer Activity of Indeno-Oxazole Analogues
The development of novel anticancer agents is a primary focus of medicinal chemistry. Analogues of the indeno-oxazole framework, which combine the rigid indene (B144670) structure with the versatile oxazole ring, have emerged as a promising class of compounds. Research into structurally related fused heterocyclic systems, such as oxazolo[5,4-e]isoindoles and indeno[1,2-b]pyridines, provides valuable insights into the potential of this scaffold.
The initial evaluation of potential anticancer agents involves screening against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects. Studies on various indeno-oxazole analogues and related fused systems have demonstrated significant efficacy.
For instance, a series of researchgate.netscispace.comoxazolo[5,4-e]isoindole derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. nih.gov One of the most active compounds from this series demonstrated potent activity at nanomolar concentrations when tested against the full NCI-60 panel of human tumor cell lines. nih.gov Similarly, novel indole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to exhibit significant anticancer activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC₅₀ values in the low micromolar range. nih.govsemanticscholar.org Another study on indazole derivatives identified a compound with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.org
The table below summarizes the in vitro anticancer activity of selected indeno-oxazole analogues and related heterocyclic compounds.
| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|---|
| Indole-based 1,3,4-Oxadiazole | Compound 2e | HCT116 (Colorectal) | 6.43 ± 0.72 | nih.gov |
| Indole-based 1,3,4-Oxadiazole | Compound 2e | A549 (Lung) | 9.62 ± 1.14 | nih.gov |
| Indole-based 1,3,4-Oxadiazole | Compound 2e | A375 (Melanoma) | 8.07 ± 1.36 | nih.gov |
| Indazole Derivative | Compound 2f | Various | 0.23 – 1.15 | rsc.org |
| Indazole Derivative | Compound 6f | 4 Cell Lines (Average) | 0.77 | nih.gov |
| Indazole Derivative | Compound 6i | 4 Cell Lines (Average) | 0.86 | nih.gov |
| Oxazolo[5,4-d]pyrimidine | Compound 3g | HT29 (Colon) | 58.4 | nih.gov |
Understanding the molecular mechanism by which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. Research into indeno-oxazole analogues has revealed several mechanisms of action.
A primary mechanism identified for some analogues is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of the cytoskeleton involved in cell division, and its disruption leads to cell cycle arrest and apoptosis. The most active compound in a study of researchgate.netscispace.comoxazolo[5,4-e]isoindole derivatives was found to induce apoptosis as a consequence of inhibiting tubulin polymerization. nih.gov
Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Studies have shown that indazole derivatives can dose-dependently promote apoptosis, which is associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org This process is often linked to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels within cancer cells. rsc.org
Furthermore, some derivatives act as multi-targeted agents by inhibiting key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and c-Met kinase. nih.gov For example, mechanistic assays demonstrated that an indole-based oxadiazole derivative enhanced apoptosis in HCT116 cells and caused notable EGFR inhibition. semanticscholar.org
Following promising in vitro results, the efficacy of lead compounds is evaluated in animal models of cancer. These in vivo studies are critical for assessing a compound's therapeutic potential in a whole-organism context.
Derivatives of the researchgate.netscispace.comoxazolo[5,4-e]isoindole system have been tested in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a highly aggressive cancer. The lead compound was effective in reducing in vivo cell growth in this model. nih.gov In another study, an indazole derivative was shown to suppress the growth of a 4T1 breast cancer tumor model in mice without obvious side effects. rsc.org Similarly, novel 1,2,4-triazole (B32235) derivatives have been found to possess antitumor activity in both liquid (Ehrlich Ascites Carcinoma) and solid (Dalton's Lymphoma Ascites) tumor models. jocpr.com These preclinical findings validate the potential of these heterocyclic scaffolds for further development.
Antimicrobial Properties of Indeno-Oxazole Derivatives
The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. The oxazole scaffold is a well-established pharmacophore in the design of compounds with antimicrobial properties. researchgate.netiajps.com Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netderpharmachemica.com
The antibacterial activity of oxazole derivatives is influenced by the substitution patterns on the heterocyclic ring. nih.goviajps.com Research has demonstrated that compounds containing the oxazole structure display comparable antibacterial activity against both Gram-negative and Gram-positive bacteria. iajps.comderpharmachemica.com
For example, certain propanoic acid derivatives containing an oxazole ring exhibited potent activity against Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov Another study highlighted a 1,3-oxazole derivative that showed a broad antimicrobial spectrum, with notable MIC values against S. epidermidis, E. coli, and the fungus C. albicans. mdpi.com The antibacterial spectrum is often determined using methods like the cup-plate agar (B569324) diffusion method, where the zone of inhibition is measured. medicopublication.com
The table below presents the antibacterial activity of selected oxazole derivatives against various bacterial strains.
| Compound Class/Name | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Propanoic Acid Derivative (Compound 5) | E. coli (EC) | 3.12 | nih.gov |
| Propanoic Acid Derivative (Compound 5) | S. aureus (SA) | 1.56 | nih.gov |
| Propanoic Acid Derivative (Compound 5) | MRSA | 1.56 | nih.gov |
| Propanoic Acid Derivative (Compound 5) | B. subtilis (BS) | 3.12 | nih.gov |
| Propanoic Acid Derivative (Compound 6) | E. coli (EC) | 3.12 | nih.gov |
| Propanoic Acid Derivative (Compound 6) | S. aureus (SA) | 1.56 | nih.gov |
| 1,3-Oxazole Derivative (Compound 1e) | S. epidermidis 756 | 56.2 | mdpi.com |
| 1,3-Oxazole Derivative (Compound 1e) | E. coli ATCC 25922 | 28.1 | mdpi.com |
Antifungal Efficacy
Derivatives of oxazole and other related azole heterocycles have demonstrated significant potential as antifungal agents. Research has explored their efficacy against a wide range of pathogenic fungi, including various Candida and Aspergillus species, as well as plant pathogens.
A study on propanoic acid derivatives incorporating an oxazole moiety revealed potent antibacterial activity, although their antifungal efficacy against Candida albicans was limited. nih.gov Conversely, a series of pyrazole-linked oxazole-5-one derivatives showed notable antifungal activity against C. albicans. nih.gov Further investigations into benzimidazole-1,3,4-oxadiazole compounds identified several derivatives with potent activity against C. albicans, C. krusei, and C. parapsilopsis. The most active of these compounds exhibited inhibitory effects comparable to the reference drugs Amphotericin B and ketoconazole.
Research into 1,2,4-oxadiazole (B8745197) derivatives has identified compounds with significant activity against several plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov Certain compounds within this series demonstrated efficacy superior to the commercial fungicide carbendazim (B180503) against specific pathogens like Exserohilum turcicum. nih.gov Similarly, novel 2,4,5 trisubstituted-1,2,3-triazole analogues have also emerged as promising antifungal agents against strains such as Candida parapsilosis, Candida tropicalis, and Aspergillus niger.
The data below summarizes the antifungal activity of selected oxazole and related derivatives.
| Compound Class | Tested Fungi | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-1,3,4-oxadiazole Derivatives | Candida albicans, C. krusei, C. parapsilopsis | Compounds 4h and 4p showed potent activity, comparable to Amphotericin B and ketoconazole. | nih.gov |
| 1,2,4-Oxadiazole Derivatives | R. solani, F. graminearum, E. turcicum, B. cinerea | Compound 4f showed EC50 values of 12.68, 29.97, 29.14, and 8.81 µg/mL against tested fungi, respectively. | nih.gov |
| 2,4,5 Trisubstituted-1,2,3-triazole Analogues | C. parapsilosis, C. albicans, C. tropicalis, A. niger | Compound GKV15 showed high activity with MIC values of 0.98, 0.98, 0.49, and 0.98 µg/mL, respectively. | |
| Azole derivatives with 1,2,3-triazole | C. albicans SC5314 (sensitive and resistant strains) | Compounds 4h, 4j, 4l, 4s, and 4w exhibited better antifungal activity than fluconazole. | nih.gov |
Anti-mycobacterial Activity and Mechanistic Insights
The global health challenge posed by tuberculosis, particularly drug-resistant strains, has driven the search for novel anti-mycobacterial agents. Fused heterocyclic systems, including indeno-quinolines and various azoles, have shown promise in this area.
A study focusing on azole-fused indeno[2,1-c]quinolines identified seven compounds that exhibited 79–99% growth inhibition of Mycobacterium tuberculosis H37Rv. nih.gov Two of these compounds demonstrated particularly potent activity, inhibiting the growth of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of less than 0.39 μg/mL. nih.gov A key design strategy in this research was to conformationally lock the molecule by fusing the azole ring to the quinoline (B57606) system, which is thought to reduce the entropy of binding to the target receptor. nih.gov Importantly, these active compounds showed minimal cytotoxicity against a human monocytic cell line, indicating a favorable selectivity profile. nih.gov
Another area of research involves 2,5-disubstituted-1,3,4-oxadiazole derivatives, which have been tested against Mycobacterium smegmatis and M. tuberculosis H37Ra. msptm.org One compound, 5d, was particularly active against M. smegmatis with an MIC value of 25 µM. msptm.org Mechanistic studies suggest these compounds may act as inhibitors of pantothenate synthetase.
The table below presents findings on the anti-mycobacterial activity of these heterocyclic compounds.
| Compound Class | Mycobacterial Strain | Activity/Key Findings | Reference |
|---|---|---|---|
| Azole-fused indeno[2,1-c]quinolines | M. tuberculosis H37Rv | Compounds 9 and 28 showed potent activity with MIC < 0.39 μg/mL. | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives | M. smegmatis | Compound 5d was the most active with an MIC of 25 µM. | msptm.org |
| 2-Aminoimidazole Scaffold | M. smegmatis (biofilm) | Identified compounds that inhibit and disperse mycobacterial biofilms and work synergistically with isoniazid (B1672263) and rifampicin (B610482). | nih.gov |
Anti-virulence Mechanisms
An emerging strategy to combat bacterial infections is to target virulence factors rather than bacterial growth, which may reduce the selective pressure for developing resistance. Key anti-virulence mechanisms include the inhibition of biofilm formation and the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence gene expression. nih.gov
The ability of Mycobacterium tuberculosis to form biofilm-like communities contributes to its persistence and drug tolerance. nih.gov Research has identified 2-aminoimidazole compounds that can inhibit and disperse mycobacterial biofilms, and they have been shown to work synergistically with first-line antibiotics like isoniazid and rifampicin to eradicate preformed M. smegmatis biofilms. nih.gov
Anti-inflammatory Potential of Indeno-Oxazole Derivatives
Many heterocyclic compounds, including those with indazole, isoxazole (B147169), and oxazole cores, have been investigated for their anti-inflammatory properties. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
A series of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov The results indicated that the compounds were potent and selective inhibitors of COX-2 over COX-1. In vivo studies using a carrageenan-induced paw edema model in rats confirmed the anti-inflammatory efficacy of several compounds, which showed greater efficacy and lower ulcerogenic effects compared to the standard drug ibuprofen. nih.gov
Similarly, studies on indazole derivatives have demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema. nih.gov Further in vitro assays confirmed that these compounds inhibit COX-2 and pro-inflammatory cytokines, suggesting these mechanisms contribute to their anti-inflammatory effect. nih.gov Research on 2H-indazole derivatives also showed in vitro inhibitory activity against human COX-2, with docking studies suggesting a binding mode similar to the selective COX-2 inhibitor rofecoxib. nih.gov
The table below summarizes the anti-inflammatory activity of selected heterocyclic derivatives.
| Compound Class | In Vitro/In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole | In vitro COX-1/COX-2 inhibition; In vivo carrageenan-induced paw edema | Potent and selective COX-2 inhibition (IC50 = 0.04 - 26.41 µM). Compound 3c showed 70.9% edema inhibition. | nih.gov |
| Indazole Derivatives | In vivo carrageenan-induced paw edema; In vitro COX-2 and cytokine inhibition | Significant, dose-dependent edema inhibition (max 61.03% for 100 mg/kg indazole). | nih.gov |
| 2H-Indazole Derivatives | In vitro human COX-2 inhibition; In silico docking | Compounds 18, 21, 23, and 26 displayed in vitro inhibitory activity against COX-2. | nih.gov |
| 1,3,4-Oxadiazole Derivatives | In vitro albumin denaturation assay; In vivo carrageenan-induced paw edema | Derivative Ox-6f showed 74.16% inhibition in vitro and 79.83% reduction in edema volume in vivo. | mdpi.com |
Antiviral Activities of Fused Oxazole Scaffolds
The structural diversity of fused heterocyclic systems makes them attractive scaffolds for the development of novel antiviral agents. Research has demonstrated the efficacy of oxazole-containing compounds against a range of viruses, including influenza, human papillomavirus (HPV), and SARS-CoV-2.
A family of synthetic oxazole-based macrocycles was discovered to be active against SARS-CoV-2. nih.gov In vitro evaluation in Vero-E6 cells showed that several compounds had superior inhibitory activities. The primary mechanism of action for the most potent compound was determined to be virucidal. nih.gov Further studies identified the SARS-CoV-2 main protease (Mpro or 3CLpro) as a key molecular target, with one isopropyl triester derivative showing significant inhibition of the enzyme with an IC50 of 2.58 µM. nih.gov
In other research, novel 1,3-oxazole derivatives were synthesized and tested against HPV. researchgate.net Bioassays revealed that several compounds exhibited potent antiviral activity against low-risk HPV-11 in a transient DNA replication assay, with selectivity indices 20–40 times greater than the clinical antiviral agent cidofovir. researchgate.net Additionally, various oxadiazole and triazole-based scaffolds have been screened for activity against the highly pathogenic avian influenza H5N1 virus, with several compounds showing excellent virus inhibition. researchgate.netarkat-usa.org
Exploration of Other Noteworthy Biological Activities
Beyond antimicrobial and anti-inflammatory effects, indeno-oxazole derivatives and related compounds have been explored for other therapeutic applications, most notably for their antiproliferative activity against cancer cells.
A series of novel polysubstituted indazoles were synthesized and evaluated for their in vitro antiproliferative effects against human cancer cell lines, including A2780 (ovarian) and A549 (lung). nih.gov Several compounds displayed interesting activity, with IC50 values in the low micromolar range (0.64 to 17 µM). nih.gov Mechanistic studies indicated that these compounds could trigger apoptosis and cause cell cycle arrest, suggesting a potential mechanism of action as cell cycle-specific antimetabolites or inhibitors of DNA synthesis. nih.gov
A systematic review of thiazole (B1198619) and oxazole derivatives further highlights their potential as antiproliferative agents, summarizing numerous in vitro and in vivo studies conducted between 2014 and 2020. nih.gov Similarly, indenoimidazole derivatives have demonstrated good antiproliferative activity on HeLa, LS180, MCF-7, and Jurkat human cancer cell lines. researchgate.net
Target Identification and Biochemical Validation of Biological Pathways
Understanding the molecular targets and biochemical pathways affected by 2H-Indeno[5,4-D] nih.govresearchgate.netoxazole derivatives is crucial for rational drug design and optimization. Various studies have employed in silico modeling, enzymatic assays, and other biochemical techniques to elucidate these mechanisms.
For antifungal derivatives, key targets have been identified within fungal-specific metabolic pathways. For example, benzimidazole-oxadiazole compounds are believed to exert their anticandidal effect by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Molecular docking studies have identified lanosterol (B1674476) 14-α-demethylase as the likely enzyme target. In another class of antifungal 1,2,4-oxadiazoles, succinate (B1194679) dehydrogenase (SDH) has been proposed as the target protein, with molecular docking simulations showing hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov
In the context of anti-mycobacterial activity, the enzyme Enoyl Acyl Carrier Protein Reductase (InhA), a crucial component of the type II fatty acid synthase (FAS-II) system responsible for mycolic acid synthesis, is a well-validated target. Molecular modeling of hydrazide derivatives containing a 1,3,4-oxadiazole core suggested a plausible mechanism of action targeting the InhA active site. For other anti-mycobacterial oxadiazoles, pantothenate synthetase has been suggested as a potential target based on in silico docking studies. msptm.org
For anti-inflammatory action, the primary targets identified are the cyclooxygenase enzymes, COX-1 and COX-2. Docking studies of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives with the crystal structure of COX-2 have helped to understand the binding mechanism of these novel inhibitors within the active site. nih.gov Similarly, for antiviral oxazole-based macrocycles, docking studies showed that the most potent compounds exhibited the best fit and highest affinity for the active site binding pocket of the SARS-CoV-2 main protease. nih.gov
The table below lists identified molecular targets for various biological activities.
| Biological Activity | Compound Class | Identified Target | Method of Validation | Reference |
|---|---|---|---|---|
| Antifungal | Benzimidazole-oxadiazole | Lanosterol 14-α-demethylase | Ergosterol quantification assay, Molecular docking | nih.gov |
| Antifungal | 1,2,4-Oxadiazole | Succinate dehydrogenase (SDH) | Molecular docking | nih.gov |
| Anti-mycobacterial | 1,3,4-Oxadiazole | Pantothenate synthetase | In silico docking | msptm.org |
| Anti-inflammatory | Benzo[d]oxazole | Cyclooxygenase-2 (COX-2) | In vitro enzymatic assay, Molecular docking | nih.gov |
| Antiviral (SARS-CoV-2) | Oxazole-based macrocycles | Main Protease (Mpro / 3CLpro) | Enzymatic inhibition assay, Molecular docking | nih.gov |
Vii. Advanced Spectroscopic and Analytical Characterization of 2h Indeno 5,4 D 1 2 Oxazole Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural characterization for organic molecules, including the indeno-oxazole family. Through the analysis of one-dimensional and two-dimensional spectra, chemists can piece together the molecular puzzle.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For derivatives such as (±)-2-(nitromethylene)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazole, specific signals corresponding to the aliphatic protons of the indene (B144670) system and the vinylic proton of the nitromethylene group can be observed and assigned. scielo.br
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the type of carbon (alkane, alkene, aromatic, carbonyl, etc.). In substituted indeno-oxazoles, distinct signals appear for the carbons of the fused aromatic and heterocyclic rings. For example, in 8H-indeno[1,2-d]oxazole, the carbon signals are spread over a range from approximately 36 ppm for the sp³ carbon to over 150 ppm for the sp² carbons of the fused ring system. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for an Indeno-oxazole Derivative Compound: (±)-2-(nitromethylene)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazole scielo.br (Solvent: DMSO-d₆)
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|
| ¹H | 6.53 | s, 1H (nitromethylene) |
| ¹H | 3.14-3.56 | m, 4H (tetrahydroindene protons) |
| ¹³C | 156.75 | C=N (oxazole) |
| ¹³C | 97.69 | Nitromethylene carbon |
| ¹³C | 59.92 | Tetrahydroindene carbon |
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure of complex molecules like indeno-oxazoles by revealing through-bond and through-space correlations. youtube.comnptel.ac.in
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (²J or ³J coupling). It is crucial for tracing out the connectivity of protons within the indane and oxazole (B20620) ring fragments. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.com It allows for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²J and ³J coupling). youtube.com For the 2H-Indeno[5,4-d] rsc.orgresearchgate.netoxazole scaffold, HMBC is vital for confirming the fusion pattern of the indene and oxazole rings by showing correlations between protons on one ring and carbons on the adjacent ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are physically close to each other, regardless of their bonding connections. NOESY is particularly powerful for determining the relative stereochemistry and conformation of the molecule. For example, it can establish the cis or trans relationship of substituents on the saturated part of the indene ring. researchgate.net
Table 2: Conceptual Application of 2D NMR for Structural Elucidation of a Substituted 2H-Indeno[5,4-d] rsc.orgresearchgate.netoxazole
| Experiment | Information Gained | Example Application |
|---|---|---|
| COSY | Identifies H-C-C-H spin systems. | Shows coupling between adjacent protons on the indane ring. |
| HSQC | Links each proton to its directly bonded carbon. | Assigns the ¹³C signal for C-8 based on the known ¹H signal of H-8. |
| HMBC | Establishes long-range connectivity across quaternary carbons and heteroatoms. | Confirms the ring fusion by showing a correlation from a proton on the benzene (B151609) ring to a carbon in the oxazole ring. |
| NOESY | Determines spatial proximity of protons. | Establishes the stereochemical relationship between protons on the chiral centers of a tetrahydroindeno-oxazole derivative. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to within 0.001 atomic mass units. rsc.org This high accuracy allows for the determination of the elemental formula of a compound, as only one combination of atoms will match the measured mass. acs.org It serves as a definitive confirmation of the molecular formula proposed by NMR and other data. beilstein-journals.org
Table 3: HRMS Data for Representative Indeno-oxazole and Related Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 8H-indeno[1,2-d]oxazole | C₁₀H₇NO | 158.0528 | 158.01 | rsc.org |
| 4,5-dihydronaphtho[1,2-d]oxazole | C₁₁H₉NO | 171.0684 | 171.05 | rsc.org |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For the 2H-Indeno[5,4-d] rsc.orgresearchgate.netoxazole core, IR spectroscopy can identify key structural features. derpharmachemica.com The stretching vibrations of the aromatic C=C bonds in the indene system and the C=N and C-O bonds within the oxazole ring all give rise to characteristic absorption bands. rsc.org For example, in a study of a related spiro[indene-1,3′-isoxazole] derivative, distinct IR bands for C=O (ester) and C=N groups were observed around 1740 cm⁻¹ and 1685 cm⁻¹, respectively. rsc.org
Table 4: General Characteristic IR Absorption Ranges for the Indeno-oxazole Scaffold
| Functional Group | Bond | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Oxazole Ring | C=N stretch | 1610 - 1690 |
| Oxazole Ring | C-O stretch | 1020 - 1250 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique can unambiguously determine bond lengths, bond angles, and the precise spatial arrangement of all atoms in the solid state. For chiral molecules, it is the gold standard for determining both relative and absolute stereochemistry. nih.gov
A study on (E)-1-phenyl-2-((3aR)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d]oxazol-2-ylidene)ethanone, a derivative of the target scaffold, utilized single-crystal X-ray diffraction to confirm its structure. researchgate.netrsc.org The analysis revealed that the molecule exists in the enamine tautomeric form in the solid state, providing crucial information that complements solution-state NMR data. researchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like 2H-Indeno[5,4-d] rsc.orgresearchgate.netoxazole, the absorption bands provide insight into the electronic structure. The fused aromatic and heterocyclic rings create an extended π-system, leading to characteristic absorptions. Typically, one would expect to observe high-energy π→π* transitions, characteristic of the aromatic system, and potentially lower-energy n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring. mdpi.com The position and intensity of these absorption maxima are sensitive to the extent of conjugation and the presence of various substituents.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable tools for the purification, separation, and purity assessment of synthesized 2H-Indeno[5,4-D] regulations.govjaptronline.comoxazole compounds and their derivatives. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. The choice of a specific chromatographic method depends on the volatility, polarity, and stability of the compounds, as well as the analytical objective, whether it is for preparative-scale purification or for sensitive quantitative analysis. The most commonly employed techniques include Thin-Layer Chromatography (TLC) for rapid analysis, High-Performance Liquid Chromatography (HPLC) for high-resolution separation and purity determination, and Gas Chromatography (GC) for volatile derivatives.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental and widely used technique for monitoring the progress of reactions involving the synthesis of 2H-Indeno[5,4-D] regulations.govjaptronline.comoxazole derivatives and for preliminary purity checks. isca.injbarbiomed.com Its simplicity, speed, and low cost make it an ideal first step in the analytical workflow. In a typical application, a small amount of the sample is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel G as the stationary phase. isca.in The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents. The separation is based on the differential adsorption of the compounds onto the silica gel.
The choice of the eluent system is critical for achieving good separation. For oxazole and related heterocyclic compounds, various solvent systems have been proven effective. japtronline.comresearchgate.net The polarity of the solvent mixture is adjusted to control the retention factor (Rƒ) of the compounds, aiming for values between 0.3 and 0.7 for optimal separation. Visualization of the separated spots on the TLC plate is typically achieved under UV light (at 254 nm or 365 nm) or by using staining agents such as iodine vapor. jbarbiomed.com
Table 1: Representative TLC Conditions for Analysis of Indeno-Oxazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ coated aluminum plates isca.injbarbiomed.com |
| Mobile Phase (Eluent) | A mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 7:3 v/v) or chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v) japtronline.com |
| Development | In a saturated chamber to a height of approximately 8-9 cm |
| Visualization | UV lamp (254 nm) or Iodine chamber jbarbiomed.com |
| Sample Application | Capillary spotting |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique for the separation, quantification, and purity verification of non-volatile and thermally labile 2H-Indeno[5,4-D] regulations.govjaptronline.comoxazole compounds. chromatographytoday.compatsnap.com It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of analyses. farmaciajournal.com
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. farmaciajournal.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the C18 column and therefore have longer retention times. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of complex mixtures. researchgate.net
Purity determination by HPLC is often performed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. farmaciajournal.com
Table 2: Typical RP-HPLC Parameters for Purity Analysis of Fused Oxazole Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size farmaciajournal.com |
| Mobile Phase | A) Water B) Acetonitrile or Methanol (Gradient or Isocratic) farmaciajournal.comsielc.com |
| Flow Rate | 1.0 mL/min farmaciajournal.com |
| Detection | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) mdpi.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) mdpi.com |
| Injection Volume | 10-20 µL |
For chiral 2H-Indeno[5,4-D] regulations.govjaptronline.comoxazole derivatives, enantiomeric separation can be achieved using chiral stationary phases (CSPs). mdpi.comsigmaaldrich.com These columns, often based on derivatized polysaccharides like amylose (B160209) or cellulose, can differentiate between enantiomers, allowing for the determination of enantiomeric excess (ee). mdpi.comgoogle.com
Gas Chromatography (GC)
Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable 2H-Indeno[5,4-D] regulations.govjaptronline.comoxazole derivatives. chromatographytoday.com The sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase), such as helium or nitrogen. researchgate.net The stationary phase is typically a high-boiling-point liquid coated on an inert solid support within a capillary column. gcms.cz
The separation in GC is primarily based on the boiling points and polarities of the compounds. chromatographytoday.com Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster and are detected earlier. Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are common detectors used in the GC analysis of organic compounds, with GC-MS providing structural information for peak identification. jbarbiomed.com For the analysis of chiral compounds, specialized chiral GC columns with cyclodextrin-based stationary phases can be employed to separate enantiomers. gcms.cz
Table 3: General GC Conditions for the Analysis of Volatile Heterocyclic Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polysiloxane-based stationary phase (e.g., DB-5 or equivalent) gcms.cz |
| Carrier Gas | Helium or Nitrogen at a constant flow or pressure researchgate.net |
| Injector Temperature | 250 °C (or optimized based on analyte stability) |
| Oven Temperature Program | Initial temperature (e.g., 100 °C), followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) jbarbiomed.com |
| Detector Temperature | 280-300 °C |
Viii. Future Research Trajectories and Interdisciplinary Applications for 2h Indeno 5,4 D 1 2 Oxazole
Development of Novel and Efficient Synthetic Protocols
The accessibility of any new chemical entity is fundamentally reliant on the efficiency and versatility of its synthesis. For 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole (B20620), future research will likely focus on developing novel synthetic protocols that are not only high-yielding but also allow for diverse functionalization. Drawing inspiration from the synthesis of other fused heterocyclic systems, several strategies could be envisioned.
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions to construct the core indenoxazole skeleton or to introduce various substituents. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be adapted to build the fused ring system in a convergent manner. Furthermore, the development of one-pot or domino reaction sequences would be highly desirable to improve step-economy and reduce waste.
Future synthetic efforts may also explore photochemical or electrochemical methods, which can offer unique reactivity and selectivity under mild conditions. The table below outlines potential synthetic strategies that could be explored.
| Synthetic Strategy | Potential Advantages | Key Precursors |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, and functional group tolerance. | Functionalized indenes and oxazoles. |
| Domino Reactions | Increased complexity in a single step, reduced purification steps. | Acyclic precursors with appropriate functional groups. |
| Photochemical Synthesis | Mild reaction conditions, unique bond formations. | Photosensitive precursors. |
| Electrochemical Synthesis | Avoids the use of stoichiometric reagents, precise control over reaction conditions. | Electroactive starting materials. |
Elucidation of Undiscovered Biological Targets and Mechanisms
The structural motifs present in 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole, namely the indane and oxazole rings, are found in numerous biologically active molecules. This suggests that derivatives of this compound could interact with a variety of biological targets. Future research should therefore focus on a systematic evaluation of the biological activities of a library of 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole derivatives.
High-throughput screening (HTS) against a panel of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors, could rapidly identify initial hits. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, would then be employed to improve potency and selectivity.
Unbiased approaches, such as phenotypic screening, could also be utilized to discover novel biological activities without a preconceived target. This could lead to the identification of compounds with unique mechanisms of action for diseases with unmet medical needs.
Integration with Advanced Chemical Biology Techniques
Chemical biology tools are invaluable for dissecting complex biological processes. Derivatives of 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole could be designed as chemical probes to study specific biological targets or pathways. For instance, the incorporation of a photo-crosslinkable group or a clickable handle would enable the identification of protein targets through affinity-based protein profiling.
Fluorescently labeled derivatives could be used for cellular imaging to visualize the subcellular localization of the compound and its potential targets. The development of such probes would provide a deeper understanding of the mechanism of action of bioactive 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole derivatives.
Design and Synthesis of Multi-Targeting Therapeutic Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that modulate multiple targets simultaneously. The rigid scaffold of 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole provides an excellent platform for the design of multi-target ligands.
By strategically functionalizing different positions of the indenoxazole core, it may be possible to incorporate pharmacophores that interact with two or more distinct biological targets. This approach could lead to the development of more effective and less toxic therapeutic agents compared to single-target drugs or combination therapies. nih.govwikipedia.org
Exploration in Materials Science and Optoelectronics
Fused aromatic heterocyclic compounds often exhibit interesting photophysical and electronic properties, making them attractive candidates for applications in materials science. Indenofluorene derivatives, which share a similar carbocyclic framework with the indene (B144670) portion of 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole, have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.orguoregon.edu
Future research should explore the synthesis and characterization of 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole derivatives with extended π-conjugation. The investigation of their absorption and emission properties, as well as their charge transport characteristics, will be crucial to assess their potential in optoelectronic devices. The inherent asymmetry of the indenoxazole core could also lead to interesting properties such as solvatochromism or aggregation-induced emission.
Application of Artificial Intelligence and Machine Learning in Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. These computational tools can be applied to accelerate the discovery and optimization of novel 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole derivatives.
For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or physical properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net Generative models can be used to design novel indenoxazole structures with desired properties. Furthermore, AI can assist in the prediction of synthetic routes, facilitating the efficient production of these novel compounds. The integration of AI and ML into the research pipeline will undoubtedly expedite the exploration of the chemical space around the 2H-Indeno[5,4-D] nih.govwikipedia.orgoxazole scaffold.
Q & A
How can the regioselectivity of 2H-Indeno[5,4-D][1,2]oxazole synthesis be optimized?
Basic Research Focus : Synthesis methodology and regiochemical control.
Methodological Answer :
Regioselectivity in fused oxazole systems is influenced by precursor design and reaction conditions. For example, β-enamino ketoesters react with hydroxylamine hydrochloride to form 1,2-oxazole rings with predictable regiochemistry . To optimize regioselectivity for this compound:
- Use sterically hindered ketones to direct cyclization to the indeno moiety.
- Employ catalysts like WOLF BISOXAZOLIDINE (a spirocyclic bisoxazolidine) to control stereoelectronic effects during ring closure .
- Monitor reaction progress via ¹H NMR to track intermediate formation, particularly singlet resonances near δ 8.46 ppm for oxazole methine protons .
What advanced analytical techniques confirm the fused-ring structure of this compound?
Advanced Research Focus : Structural elucidation and validation.
Methodological Answer :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., oxazole ring bond lengths ~1.36–1.42 Å) to validate fused-ring geometry .
- Multinuclear NMR :
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns unique to fused heterocycles.
How does the electronic nature of substituents affect the reactivity of this compound?
Advanced Research Focus : Structure-reactivity relationships.
Methodological Answer :
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic substitution at the oxazole ring, while electron-donating groups (e.g., methoxy) favor indeno ring functionalization .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxazole ring often acts as an electron-deficient center in cross-coupling reactions .
- Experimental validation: Perform Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis to test predicted reactivity .
What strategies address contradictory data in biological activity studies of oxazole-fused compounds?
Advanced Research Focus : Data reconciliation and mechanistic hypotheses.
Methodological Answer :
- Dose-response assays : Re-evaluate activity across a broader concentration range to rule out false negatives/positives.
- Molecular docking : Compare binding poses of this compound derivatives with targets like cholinesterases or kinases to resolve discrepancies in reported IC₅₀ values .
- Metabolic stability tests : Use liver microsome assays to determine if rapid degradation explains inconsistent in vivo vs. in vitro results .
How can computational modeling guide the design of this compound derivatives for therapeutic applications?
Advanced Research Focus : Rational drug design.
Methodological Answer :
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the oxazole ring) using tools like Schrödinger’s Phase .
- ADMET prediction : Use QSAR models to optimize logP (<3.5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Simulate binding affinity changes upon substituent modification (e.g., adding bromomethyl groups for covalent inhibition) .
What are the challenges in scaling up the synthesis of this compound?
Basic Research Focus : Process chemistry optimization.
Methodological Answer :
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
- Catalyst recycling : Test immobilized catalysts (e.g., silica-supported Pd) to reduce costs in cross-coupling steps .
- Purification : Use flash chromatography with hexane/ethyl acetate gradients to isolate the fused-ring product efficiently .
How do steric effects influence the photophysical properties of this compound?
Advanced Research Focus : Material science applications.
Methodological Answer :
- UV-Vis spectroscopy : Bulky substituents (e.g., cyclopropyl) redshift absorption maxima by ~20 nm due to extended conjugation .
- Fluorescence quenching studies : Introduce steric hindrance near the oxazole ring to reduce non-radiative decay and enhance quantum yield .
- TD-DFT simulations : Correlate computed excited-state transitions with experimental spectra to validate design principles .
What synthetic routes avoid common byproducts in this compound synthesis?
Basic Research Focus : Reaction optimization.
Methodological Answer :
- Cyclization control : Use slow addition of hydroxylamine to β-enamino ketoesters to minimize dimerization .
- Temperature modulation : Maintain reflux at 80–100°C to suppress competing Friedel-Crafts acylation pathways .
- Byproduct analysis : Employ LC-MS to detect and quantify intermediates like open-chain hydrazones, adjusting stoichiometry accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
